2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine
Overview
Description
2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is a useful research compound. Its molecular formula is C21H14BrN3 and its molecular weight is 388.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Application in Aggregation-Induced Emission Fluorophores
2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine is utilized in the synthesis of aggregation-induced emission (AIE) fluorophores. These fluorophores demonstrate reversible piezofluorochromic behavior and are applicable in nondoped high-performance electroluminescent devices (Liu et al., 2018).
Role in Organic Light Emitters
This compound is a key element in the synthesis of organic blue light emitters. It's used as a model emitter in studies focusing on the modulation of excited states, essential for developing advanced light-emitting devices (Li et al., 2022).
Contribution to Ultraviolet Absorption
The molecule is significant in the study of ultraviolet absorbers. Its derivatives, such as 2-(4-methoxyphenyl)-4,6-diphenyl-1,3,5-triazine, have been analyzed for their fluorescence spectroscopy and structural properties, contributing to the understanding of UV absorption mechanisms (Keck et al., 1998).
Development in Organic Electronics
It is instrumental in creating materials with high electron mobility for organic light-emitting devices (OLEDs). The triazine compound exhibits significantly greater electron mobility compared to widely used materials, enhancing OLED efficiency and lowering driving voltage (Klenkler et al., 2008).
Enhancing Molecular Charge Transfers
This compound is incorporated into novel D-σ-A molecules to facilitate intramolecular and intermolecular charge transfers. This is particularly beneficial in the fabrication of high-performance solution-processed OLEDs (Zhao et al., 2020).
Synthesis of Covalent-Organic Polymers
This compound is used in the synthesis of covalent-organic polymers, which show promise in detecting explosives and small organic molecules, highlighting its role in security and environmental monitoring (Xiang & Cao, 2012).
Innovative Use in Proton-Conducting Materials
The molecule's derivatives are crucial in the development of aromatic poly(ether sulfone)s with triazine groups. These materials, with enhanced solubility, thermal, and mechanical properties, are explored for potential applications in proton exchange membranes (Tigelaar et al., 2009).
Properties
IUPAC Name |
2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3/c22-18-13-11-17(12-14-18)21-24-19(15-7-3-1-4-8-15)23-20(25-21)16-9-5-2-6-10-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHGAQGOMUQMTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365016 | |
Record name | 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23449-08-3 | |
Record name | 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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